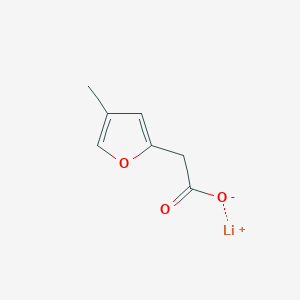
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate is a chemical compound with the molecular formula C7H7LiO3 It is a lithium salt of 2-(4-methylfuran-2-yl)acetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion2-(4-methylfuran-2-yl)acetate typically involves the reaction of 2-(4-methylfuran-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran or dimethyl sulfoxide, under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred and heated to facilitate the reaction, and the product is isolated by filtration or crystallization.
化学反応の分析
Types of Reactions
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furan derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
科学的研究の応用
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Lithium(1+)ion2-(4-methylfuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction. The furan ring and carboxylate group can interact with enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Lithium(1+)ion2-(2-methylfuran-2-yl)acetate
- Lithium(1+)ion2-(4-methylpyridin-2-yl)acetate
- Lithium(1+)ion2-(4-methylthiophen-2-yl)acetate
Uniqueness
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The methyl group on the furan ring can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C7H7LiO3 |
|---|---|
分子量 |
146.1 g/mol |
IUPAC名 |
lithium;2-(4-methylfuran-2-yl)acetate |
InChI |
InChI=1S/C7H8O3.Li/c1-5-2-6(10-4-5)3-7(8)9;/h2,4H,3H2,1H3,(H,8,9);/q;+1/p-1 |
InChIキー |
AKEQLPIMADSOAM-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1=COC(=C1)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)

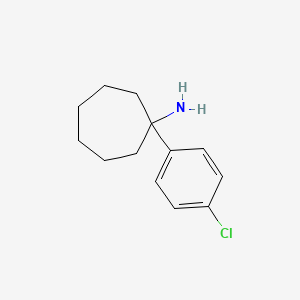
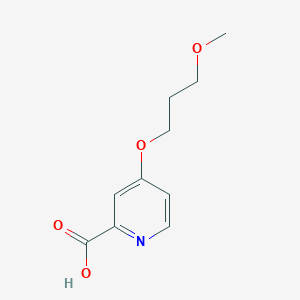
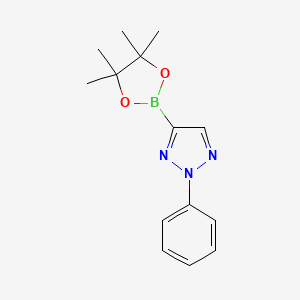
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
![N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B13583953.png)
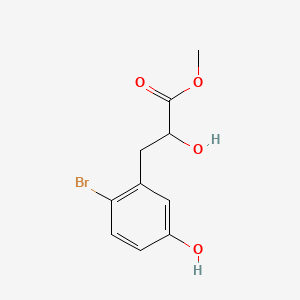
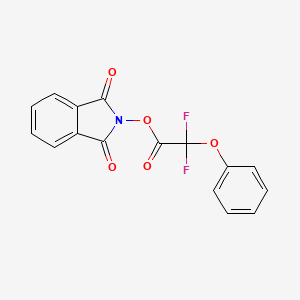
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)
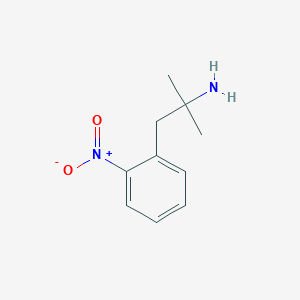
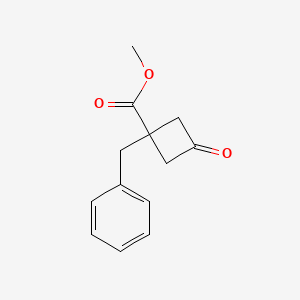
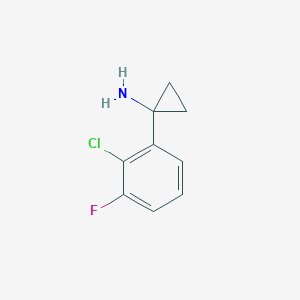
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
